![molecular formula C21H18Cl3N5O2S B1263255 4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)
4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine
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Overview
Description
4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine is a member of benzimidazoles.
Scientific Research Applications
Anti-HIV Activity
- A study conducted by Chimirri et al. (1991) explored the antiviral activity of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, a class of compounds similar to the requested chemical, against HIV. Their research identified several derivatives, including 1-(2'-chloro,5'-nitrophenyl) derivatives, that significantly inhibit the viral cytopathic effect in HIV-infected CEM cells (Chimirri et al., 1991).
Antimicrobial Activity
- Reddy et al. (2010) synthesized a series of linked heterocyclic compounds, including those with 4-nitrophenyl and 3-nitrophenyl moieties, similar to the target compound. These compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi (Reddy et al., 2010).
Synthesis of Polybenzimidazoles
- Begunov and Valyaeva (2015) researched the synthesis of new AB-type monomers for polybenzimidazoles using compounds related to the requested chemical. This research contributes to the development of materials in the field of polymers (Begunov & Valyaeva, 2015).
Synthesis of 1,1-Dialkylindolium-2-thiolates
- Androsov (2008) described a method to produce 1,1-dialkylindolium-2-thiolates from compounds including 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, related to the target chemical. This research offers insights into synthetic chemistry and the creation of novel compounds (Androsov, 2008).
Synthesis of N-Substituted Indole-2-thiols
- Research by Androsov and Neckers (2007) focused on synthesizing N-substituted indole-2-thiols using 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a compound structurally similar to the target chemical. This work contributes to the field of heterocyclic chemistry (Androsov & Neckers, 2007).
Synthesis of 1,5-Benzodiazepin-2-ones
- Acheson and Tully (1970) synthesized 1,5-benzodiazepin-2-ones from 4,5-dichloro-1,2-phenylenediamines, which are structurally related to the target compound. This research is relevant to medicinal chemistry, particularly in the context of tranquilizer development (Acheson & Tully, 1970).
Antihypertensive Activity
- Sharma et al. (2010) synthesized Benzimidazole derivatives, including those with chloro-phenylenediamine, to evaluate their antihypertensive activity. This study is significant for the development of cardiovascular drugs (Sharma et al., 2010).
properties
Product Name |
4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine |
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Molecular Formula |
C21H18Cl3N5O2S |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propylbenzimidazol-2-yl)ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H18Cl3N5O2S/c1-2-7-28-19-10-15(24)14(23)9-16(19)26-20(28)5-6-25-21-27-17(11-32-21)12-3-4-13(22)18(8-12)29(30)31/h3-4,8-11H,2,5-7H2,1H3,(H,25,27) |
InChI Key |
GWPLJXRAKALFKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2N=C1CCNC3=NC(=CS3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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